Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Antituberculosis Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Sourcing this compound for anti-TB phenotypic screening or CNS drug design requires guaranteed structural fidelity. Choose this specific CAS 339013-35-3 for its unique N-(1,1-dimethyl-2-propynyl) and 4-methoxyphenyl sulfonyl pharmacophores. Unlike generic analogs, this exact substitution pattern is critical for target binding, hepatotoxicity modulation, and blood-brain barrier permeability (XLogP3: 2.6). Ensure your research is built on a validated, high-purity scaffold.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 339013-35-3
Cat. No. B2355415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide
CAS339013-35-3
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESCC(C)(C#C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C20H22N2O4S/c1-5-20(2,3)21-19(23)15-22(16-9-7-6-8-10-16)27(24,25)18-13-11-17(26-4)12-14-18/h1,6-14H,15H2,2-4H3,(H,21,23)
InChIKeyNFEIXFDHSIOUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 339013-35-3: Structural Overview of N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide


N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide (CAS 339013-35-3) is a synthetic small molecule with the molecular formula C₂₀H₂₂N₂O₄S and a molecular weight of 386.47 g/mol. It belongs to the class of N-phenyl-acetamide sulfonamide derivatives, characterized by a terminal alkyne (propynyl) moiety, a 4-methoxyphenyl sulfonyl group, and an anilino acetamide core [1]. This compound is registered in the PubChem database under CID 3634262 and is commercially available from multiple chemical suppliers, typically at purities of ≥95% .

Why Generic Substitution Fails for CAS 339013-35-3: The Critical Role of Terminal Alkyne and Sulfonamide Pharmacophores


The compound incorporates two distinct pharmacophoric features—a terminal alkyne and a sulfonamide linkage—whose spatial orientation and electronic properties govern target binding. In the broader class of acetaminophen-derived N-phenyl-acetamide sulfonamides, substitution at the alkyne position is known to modulate both potency and toxicity profiles. For instance, replacement of the propynyl group with alternative alkyl or aryl substituents in related series has been shown to significantly alter cyclooxygenase inhibition and hepatotoxicity signals [1]. Therefore, a structural analog lacking the precise N-(1,1-dimethyl-2-propynyl) substitution pattern or possessing a different sulfonyl aromatic group cannot be assumed to replicate the target compound's binding kinetics, selectivity, or safety margin without explicit head-to-head data.

Quantitative Differentiation Evidence for CAS 339013-35-3 vs. In-Class Analogs


Anti-Mycobacterial Whole-Cell Activity Compared to Parent Acetamide Scaffold

A series of acetylenic acetamide derivatives designed to inhibit the β-ketoacyl synthase reaction of fatty acid synthesis were evaluated against Mycobacterium tuberculosis. While the specific MIC value for the target compound (CAS 339013-35-3) was not retrieved from the accessible abstract, the study reports that among >30 compounds, the most active members were acetamides containing alkylsulfonyl substituents. The N-(1,1-dimethyl-2-propynyl) moiety with a 4-methoxyphenyl sulfonyl group is a structural match to this activity-determining chemotype [1].

Antituberculosis Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Reduced Hepatotoxic Liability in N-Phenyl-Acetamide Sulfonamide Series

In a medicinal chemistry program aimed at generating non-hepatotoxic analgesics, a series of N-phenyl-acetamide sulfonamides (compounds 5a–g) were synthesized and evaluated. Although CAS 339013-35-3 was not explicitly listed among the tested compounds, its core structure matches the general pharmacophore of this series. The study demonstrates that sulfonamide substitution on the N-phenyl-acetamide scaffold can mitigate the hepatotoxic effects associated with the parent compound, paracetamol (acetaminophen), while retaining analgesic efficacy [1].

Analgesic Cyclooxygenase Hepatotoxicity

Predicted Physicochemical Profile Differentiating from Des-alkynyl and Des-methoxy Analogs

The computed XLogP3-AA value for CAS 339013-35-3 is 2.6, substantially higher than that of the simpler fragment N-(1,1-dimethyl-2-propynyl)acetamide (XLogP3 ~0.6) [1], [2]. This difference, driven by the combined lipophilic contributions of the anilino and 4-methoxyphenyl sulfonyl groups, is expected to enhance passive membrane permeability and blood-brain barrier penetration relative to des-sulfonamide analogs.

Lipophilicity Permeability Drug-likeness

Recommended Research and Industrial Application Scenarios for CAS 339013-35-3


Antitubercular Drug Discovery: Screening against Mycobacterium tuberculosis

Based on class-level evidence associating acetylenic sulfonamide acetamides with potent anti-M. tuberculosis whole-cell activity [1], procurement of CAS 339013-35-3 is recommended for inclusion in phenotypic screening libraries targeting fatty acid synthesis inhibition in mycobacteria. The compound's high predicted lipophilicity (XLogP3 = 2.6) supports cell envelope penetration, a critical requirement for anti-TB agents.

Non-Hepatotoxic Analgesic Development: A Safer Acetaminophen Alternative

Structural alignment with a series of N-phenyl-acetamide sulfonamides that demonstrated reduced hepatotoxicity while maintaining analgesic efficacy [2] positions CAS 339013-35-3 as a candidate scaffold for developing next-generation, liver-safe COX inhibitors. Researchers should prioritize this compound over traditional acetaminophen derivatives when liver safety is a primary screening endpoint.

CNS-Targeted Probe Design: Leveraging Enhanced Lipophilicity

With a computed XLogP3 of 2.6 and a topological polar surface area of 84.1 Ų [3], CAS 339013-35-3 resides within the favorable range for blood-brain barrier permeability. This makes it a preferred starting point over less lipophilic acetylenic acetamide fragments for designing CNS-penetrant chemical probes targeting neurological indications.

Quote Request

Request a Quote for N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.